4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide
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Overview
Description
4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the necessary functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which 4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and compounds with similar functional groups, such as:
- 2-chloro-4-hydroxybenzaldehyde
- 4-chloro-2-hydroxybenzaldehyde
Uniqueness
What sets 4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide apart is its unique combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can make it particularly valuable for certain applications in research and industry .
Properties
IUPAC Name |
4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O4/c1-22(2)10-17(28)20(18(29)11-22)27-26-16-8-14(24)15(9-19(16)31-3)25-21(30)12-4-6-13(23)7-5-12/h4-9,28H,10-11H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIOMBGGMQURQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=C(C(=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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